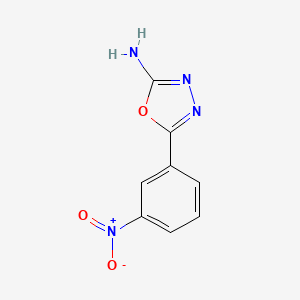

5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDYCESVPSXZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350302 | |

| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7659-02-1 | |

| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 3 Nitrophenyl 1,3,4 Oxadiazol 2 Amine and Its Analogs

Classical Synthetic Approaches to 1,3,4-Oxadiazol-2-amines

Traditional methods for the synthesis of 1,3,4-oxadiazol-2-amines have been the bedrock of research in this field, providing reliable and versatile routes to these heterocyclic compounds. These approaches typically involve cyclization reactions of appropriately substituted precursors.

Cyclization Reactions from Hydrazides and Thiosemicarbazides

A cornerstone in the synthesis of 5-substituted-1,3,4-oxadiazol-2-amines is the cyclization of acyl hydrazides or acyl thiosemicarbazides. The reaction of 3-nitrobenzoic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) directly yields 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine. This method is widely applicable for the synthesis of various analogs.

The general approach involves the reaction of a carboxylic acid hydrazide with cyanogen (B1215507) bromide. This reaction proceeds efficiently to afford the desired 2-amino-1,3,4-oxadiazole derivatives. For instance, the synthesis of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives has been achieved through the dehydrative cyclization of corresponding precursor carboxamides or carbothioamides using p-toluenesulfonyl chloride in the presence of a base. nih.gov This method has proven to be robust, providing good regioselectivity and high yields ranging from 55% to 95%. nih.gov

Similarly, the cyclization of thiosemicarbazides mediated by tosyl chloride and pyridine (B92270) offers a facile and general protocol for preparing 5-alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles in good yields. organic-chemistry.org

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 3-Nitrobenzoic acid | Thiosemicarbazide, POCl₃ | This compound | Not specified | |

| 3,5-Dinitrobenzohydrazide | Isothiocyanates, p-toluenesulfonyl chloride | N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | 55-95 | nih.gov |

| Aroyl thiosemicarbazides | Tosyl chloride, Pyridine | 5-Aryl-2-amino-1,3,4-oxadiazoles | Good | organic-chemistry.org |

Oxidative Hetero-cyclization Reactions

Oxidative hetero-cyclization provides another classical route to 2-amino-1,3,4-oxadiazoles. This approach typically starts from semicarbazones, which are the condensation products of aldehydes or ketones with semicarbazide (B1199961). The oxidative cyclization of aldehyde semicarbazones can be induced by various oxidizing agents to yield the corresponding 5-substituted-2-amino-1,3,4-oxadiazoles.

One established method involves the use of iodine as an oxidizing agent. For example, a transition-metal-free sequential synthesis involves the condensation of semicarbazide with an aldehyde, followed by an I₂-mediated oxidative C-O bond formation. acs.org This method is compatible with a range of aromatic, aliphatic, and cinnamic aldehydes, offering a versatile and scalable route to 2-amino-substituted 1,3,4-oxadiazoles. acs.orgresearchgate.net

Another approach utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as an inexpensive and readily available oxidant for the cyclization of semicarbazones under solvent-free conditions. asianpubs.org While effective, this method can sometimes lead to thermolysis of the product into amides. asianpubs.org

| Starting Material | Oxidizing Agent | Product | Reference |

| Aldehyde Semicarbazones | Iodine | 5-Substituted-2-amino-1,3,4-oxadiazoles | acs.org |

| Aldehyde Semicarbazones | Ceric Ammonium Nitrate | 5-Substituted-2-amino-1,3,4-oxadiazoles | asianpubs.org |

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced strategies aim to reduce reaction times, minimize waste, and avoid the use of harsh reagents.

One-Pot Synthesis Techniques

One-pot syntheses of 2-amino-1,3,4-oxadiazoles offer significant advantages in terms of operational simplicity and efficiency by combining multiple reaction steps into a single procedure without the isolation of intermediates. A convenient one-pot method for the preparation of substituted 2-amino-1,3,4-oxadiazoles involves the reaction of carboxylic acids with thiosemicarbazides. researchgate.net In many instances, the product precipitates directly from the reaction mixture, simplifying purification. researchgate.net

Microwave-assisted one-pot protocols have also been developed, such as the condensation of monoaryl hydrazides with acid chlorides in a solvent like HMPA under microwave heating. jchemrev.com This technique is rapid, often obviates the need for an acid catalyst or dehydrating agent, and provides good to excellent yields. jchemrev.com

| Reactants | Conditions | Product | Advantages | Reference |

| Carboxylic acids, Thiosemicarbazides | One-pot | Substituted 2-amino-1,3,4-oxadiazoles | Simplified workup, often no chromatography needed | researchgate.net |

| Monoaryl hydrazides, Acid chlorides | Microwave heating, HMPA | 2,5-Disubstituted-1,3,4-oxadiazoles | Fast, catalyst-free, good to excellent yields | jchemrev.com |

Catalyst-Free Visible-Light-Promoted Cyclization

Harnessing visible light as a clean and renewable energy source represents a significant advancement in sustainable chemistry. Catalyst-free, visible-light-promoted cyclization reactions have emerged as a powerful tool for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives.

One such strategy involves the cyclization of aldehydes with hypervalent iodine(III) reagents under visible light irradiation. acs.orgnih.govresearchgate.net This method proceeds under mild conditions and without the need for a photocatalyst, providing access to a variety of 2,5-disubstituted 1,3,4-oxadiazoles in excellent yields. acs.orgnih.govresearchgate.net The use of commercially available aldehydes without pre-activation makes this approach particularly attractive. acs.orgnih.gov

An eosin (B541160) Y-catalyzed oxidative hetero-cyclization of semicarbazones using visible-light photoredox catalysis has also been reported. jchemrev.com This method provides a rapid and efficient route to 5-substituted 2-amino-1,3,4-oxadiazoles. jchemrev.com

| Starting Materials | Conditions | Product | Key Features | Reference |

| Aldehydes, Hypervalent iodine(III) reagents | Visible light, catalyst-free | 2,5-Disubstituted 1,3,4-oxadiazoles | Mild conditions, excellent yields, no pre-activation of aldehydes | acs.orgnih.govresearchgate.net |

| Semicarbazones | Eosin Y, Visible light, CBr₄ | 5-Substituted 2-amino-1,3,4-oxadiazoles | Rapid, efficient, photoredox catalysis | jchemrev.com |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been successfully employed to accelerate chemical reactions, often leading to higher yields and shorter reaction times. The synthesis of 1,3,4-oxadiazol-2-amines has benefited from this green chemistry approach.

An ultrasound-assisted procedure for the synthesis of 1,3,4-oxadiazol-2-amines involves the reaction of hydrazides with cyanogen bromide in the presence of ethanol (B145695) and potassium bicarbonate. researchgate.net This method has been shown to produce the desired products in high yields of 81–93%. researchgate.net The application of ultrasound has also been extended to the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols from aryl hydrazides and carbon disulfide in a low-solvent or solvent-free system, highlighting the versatility of this technique. nih.gov

| Reactants | Conditions | Product | Yield (%) | Reference |

| Hydrazides, Cyanogen bromide | Ultrasound, Ethanol, K₂CO₃ | 1,3,4-Oxadiazol-2-amines | 81-93 | researchgate.net |

| Aryl hydrazides, CS₂ | Ultrasound, drops of DMF | 5-Substituted 1,3,4-oxadiazole-2-thiols | Good to excellent | nih.gov |

Mechanochemical Synthesis Approaches

In the pursuit of environmentally sustainable chemical processes, mechanochemical synthesis has emerged as a powerful alternative to traditional solvent-based methods. organic-chemistry.org This high-yielding, solvent-free approach aligns with the principles of green chemistry by reducing waste and energy consumption. For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a mechanochemical approach involves the condensation of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid. organic-chemistry.org This reaction proceeds rapidly, often within minutes, and tolerates a wide range of functional groups. This methodology represents an efficient and environmentally benign route for preparing this compound and its analogs, avoiding the hazards and disposal issues associated with conventional solvents.

C-H Functionalization Strategies

C-H functionalization has become a cornerstone of modern organic synthesis, offering a direct and atom-economical way to form carbon-carbon and carbon-heteroatom bonds. In the context of 1,3,4-oxadiazole synthesis, two primary C-H functionalization strategies are noteworthy.

One approach involves the construction of the oxadiazole ring itself. Symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles can be accessed through an imine C-H functionalization of N-arylidenearoylhydrazide intermediates. organic-chemistry.orgjchemrev.comnih.gov This transformation is typically catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and is practical for its operational simplicity, as it can be performed under an air atmosphere. organic-chemistry.orgjchemrev.com

A second strategy involves the direct functionalization of a pre-formed 1,3,4-oxadiazole ring. For instance, direct palladium-catalyzed C-H arylation allows for the coupling of 1,3,4-oxadiazoles with various (hetero)aryl halides. researchgate.net This late-stage functionalization is a powerful tool for rapidly diversifying the oxadiazole scaffold, enabling the synthesis of complex analogs that would be challenging to access through other methods. researchgate.net

Derivatization Strategies for the this compound Scaffold

The this compound core offers multiple reactive sites for structural modification. Researchers have exploited these sites to generate extensive libraries of analogs, primarily through modifications at the exocyclic amino group, substitutions on the phenyl ring, and hybridization with other pharmacologically relevant moieties.

Modifications at the Amino Group

The exocyclic amino group at the C2 position of the oxadiazole ring is a key handle for derivatization, most commonly through acylation and alkylation reactions.

N-Acylation: The reaction of this compound with various acid chlorides in the presence of a base like triethylamine (B128534) yields a range of N-acylated derivatives. This straightforward method allows for the introduction of diverse functionalities, including substituted benzoyl groups and aliphatic acyl chains.

Table 1: Examples of N-Acylation Products of this compound

| Reagent (Acid Chloride) | Resulting N-Acyl Group |

|---|---|

| Methyl 4-(chlorocarbonyl)benzoate | 4-(Methoxycarbonyl)benzoyl |

| 3-Nitrobenzoyl chloride | 3-Nitrobenzoyl |

| 4-Methoxybenzoyl chloride | 4-Methoxybenzoyl |

| 4-Isobutylbenzoyl chloride | 4-Isobutylbenzoyl |

Data sourced from a study on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives.

N-Alkylation/Arylation: An alternative strategy for modifying the amino group involves the cyclization of appropriately substituted thiosemicarbazide precursors. Reacting a hydrazide (e.g., 3-nitrobenzohydrazide) with a desired alkyl or aryl isothiocyanate generates an N-substituted thiosemicarbazide. Subsequent cyclodesulfurization, often mediated by reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or p-toluenesulfonyl chloride, yields the corresponding N-substituted 2-amino-1,3,4-oxadiazole. nih.govluxembourg-bio.com This approach provides access to a wide array of N-dodecyl, N-phenyl, and other N-substituted analogs. nih.govluxembourg-bio.com

Substitutions on the Nitrophenyl Moiety

Modifications to the 5-phenyl ring are typically achieved by beginning the synthetic sequence with a pre-functionalized benzoic acid derivative. The core synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles often starts with the conversion of an aryl carboxylic acid to its corresponding acyl hydrazide, followed by cyclization. By selecting different substituted benzoic acids as starting materials, a diverse range of analogs with varied electronic and steric properties on the phenyl ring can be produced. google.comrasayanjournal.co.in For example, starting with 3,5-dinitrobenzoic acid leads to the corresponding 5-(3,5-dinitrophenyl) analog, while using 4-nitrobenzoic acid or 4-nitrophenol-derived acids yields other isomers and derivatives. rasayanjournal.co.innjppp.com

Table 2: Synthesis of 5-Aryl-1,3,4-oxadiazol-2-amine Analogs from Substituted Benzoic Acid Derivatives

| Starting Material | Resulting 5-Aryl Moiety |

|---|---|

| m-Chlorobenzoic acid ester | 5-(m-Chlorophenyl) |

| m-Methoxybenzoic acid ester | 5-(m-Methoxyphenyl) |

| 3,4,5-Trimethoxybenzoic acid ester | 5-(3,4,5-Trimethoxyphenyl) |

| 3,5-Dinitrobenzoic acid | 5-(3,5-Dinitrophenyl) |

Data compiled from various synthetic reports on 2-amino-5-aryl-1,3,4-oxadiazoles. google.com

Structural Hybridization with Other Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in drug design. The this compound scaffold has been successfully hybridized with a variety of other biologically active moieties, including other heterocycles, sugars, and amino acids.

Heterocyclic Hybrids: The parent compound has been coupled with other heterocyclic systems like thiazole (B1198619) and thiazolidinedione to generate novel hybrid molecules. nih.govmdpi.com For example, chloroacetylated 2-amino-oxadiazole can serve as an intermediate to react with mercaptothiazoles, linking the two heterocyclic rings.

Amino Acid and Peptide Hybrids: The amino group of the oxadiazole can be coupled with N-protected α-amino acids, creating peptide-like structures. researchgate.net This approach integrates the structural features of amino acids with the oxadiazole core.

Sugar Hybrids: 1,3,4-Oxadiazole derivatives have been synthesized bearing various sugar moieties. njppp.com These syntheses often involve creating hydrazones from the parent oxadiazole's hydrazide precursor and a monosaccharide, followed by further chemical transformations to build complex glycosylated structures. njppp.com

α-Aminophosphonate Hybrids: The hybridization strategy has also been extended to include α-aminophosphonates, which are known phosphorus analogs of α-amino acids. njppp.com

These hybridization strategies significantly expand the chemical diversity of the this compound scaffold, allowing for the exploration of new and potentially enhanced biological activities. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 3 Nitrophenyl 1,3,4 Oxadiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the chemical environment of each atom, thereby confirming the compound's structure.

In the ¹H NMR spectrum of 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine, the proton signals provide conclusive evidence for its structure. The protons of the nitrophenyl ring typically appear in the aromatic region (δ 7.5–9.0 ppm). The specific substitution pattern of the 3-nitrophenyl group leads to a distinct set of signals: a triplet, a doublet, another doublet, and a singlet for the protons at positions C5, C6, C4, and C2 of the phenyl ring, respectively. The amino group (-NH₂) protons usually produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often observed around δ 7.0 ppm.

For instance, in a related series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, the aromatic protons of the 3-nitrophenyl group were observed in the range of δ 7.76–8.82 ppm, consistent with the expected chemical environment.

Table 1: Representative ¹H NMR Spectral Data for the 5-(3-Nitrophenyl)-1,3,4-oxadiazole Moiety

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2-H) | ~8.80 | s (singlet) |

| Aromatic H (C4-H) | ~8.40 | d (doublet) |

| Aromatic H (C6-H) | ~8.30 | d (doublet) |

| Aromatic H (C5-H) | ~7.80 | t (triplet) |

Note: The exact chemical shifts can vary based on the solvent and specific derivative.

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The spectrum for this compound is expected to show distinct signals for the two unique carbons of the 1,3,4-oxadiazole (B1194373) ring and the six carbons of the 3-nitrophenyl substituent. The C2 and C5 carbons of the oxadiazole ring are highly deshielded due to the adjacent heteroatoms and typically resonate at approximately δ 165.5 ppm and δ 155.8 ppm, respectively. The carbons of the phenyl ring appear in the δ 120–150 ppm range, with the carbon attached to the nitro group (C3) showing a characteristic shift around δ 148.5 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxadiazole) | ~165.5 |

| C5 (Oxadiazole) | ~155.8 |

| C3' (C-NO₂) | ~148.5 |

| C1' (C-Oxadiazole) | ~132.9 |

| C5' | ~130.8 |

| C6' | ~127.4 |

| C4' | ~125.1 |

Note: These are predicted values; experimental data may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is employed to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound and its derivatives showcases key absorption bands that confirm its structural features.

The presence of the primary amine (NH₂) group is indicated by a pair of stretching vibrations in the 3100–3300 cm⁻¹ region. The aromatic C-H stretching is observed around 3080 cm⁻¹. The nitro (NO₂) group exhibits strong, characteristic asymmetric and symmetric stretching bands near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The vibrations of the heterocyclic 1,3,4-oxadiazole ring are also prominent, with C=N stretching appearing around 1610 cm⁻¹ and the C-O-C (ether) linkage showing a stretching band in the 1070–1180 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (Amine) | 3100 - 3300 | Stretching (often two bands) |

| Aromatic C-H | ~3080 | Stretching |

| C=N (Oxadiazole) | ~1610 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Ring Stretching |

| NO₂ (Asymmetric) | ~1530 | Stretching |

| NO₂ (Symmetric) | ~1350 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approx. 206 g/mol ). The fragmentation pattern provides structural clues. For example, in the EI-MS analysis of the related 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, a molecular ion peak was observed at m/z 223. A common fragmentation pathway for the title compound would involve the loss of the nitro group (NO₂, 46 Da) or cleavage of the heterocyclic ring, leading to characteristic fragment ions such as the 3-nitrophenyl cation (m/z 122) and other smaller fragments.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule with great confidence. The calculated exact mass for this compound (C₈H₆N₄O₃) is 206.04399 Da. Experimental HRMS data confirming this precise mass would unequivocally validate the molecular formula of the synthesized compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 4: Summary of Mass Spectrometry Data for C₈H₆N₄O₃

| Technique | Measurement | Expected Value (m/z) | Information Provided |

|---|---|---|---|

| EI-MS | Molecular Ion [M]⁺ | 206 | Molecular Weight Confirmation |

Computational and Theoretical Investigations of 5 3 Nitrophenyl 1,3,4 Oxadiazol 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics, offering profound insights into the behavior of 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For the analogous compound, 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have determined a HOMO-LUMO energy gap of 2.426 eV. sapub.org This value suggests a molecule with a notable degree of chemical reactivity, which can be a desirable trait in the design of pharmacologically active compounds. The electron-withdrawing nature of the nitro group and the electron-donating amino group, in conjunction with the heterocyclic ring system, play a significant role in defining the energies of these frontier orbitals.

| Parameter | Value (for 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (eV) | 2.426 sapub.org |

Note: Data presented is for the thiadiazole analogue as a close approximation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential at the molecule's surface. Regions of negative potential, typically shown in red, are electron-rich and susceptible to electrophilic attack, while areas of positive potential, colored in blue, are electron-deficient and prone to nucleophilic attack.

In a molecule like this compound, the MEP surface would likely reveal a high electron density around the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen atoms of the nitro group, making these areas potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group would exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. A study on a related 1,3,4-oxadiazole (B1194373) derivative highlighted that the nitrogen atom of the oxadiazole ring is a likely binding site for electrophilic attack.

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radical species. It is a fundamental measure of bond strength and a key indicator of a molecule's thermal stability and potential reaction pathways. Lower BDE values suggest weaker bonds that are more susceptible to cleavage, which can be crucial in processes like antioxidant activity where hydrogen atom transfer is a key mechanism.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular assembly, crystal packing, and biological activity of a molecule. NCI analysis, often performed using tools like Hirshfeld surface analysis, allows for the visualization and quantification of these weak interactions.

In the solid state, this compound is expected to exhibit a network of intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring and the oxygen atoms of the nitro group can serve as hydrogen bond acceptors. Furthermore, the aromatic phenyl and oxadiazole rings can participate in π-π stacking interactions. Studies on similar N-substituted 1,3,4-thiadiazole-2-amines have shown that N–H⋯N hydrogen bonds are among the stronger non-covalent interactions influencing the crystal structure. rsc.org

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While specific docking studies for this compound against a particular target are not extensively reported, research on other 1,3,4-oxadiazole derivatives has demonstrated their potential to bind to various enzymes. For instance, some 1,3,4-oxadiazole derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, with docking scores indicating favorable binding. In one such study, a derivative showed a high docking score of -7.89 kcal/mol. semanticscholar.org The binding mode analysis for this compound would likely reveal key interactions involving the amino, nitro, and oxadiazole moieties with the amino acid residues in the active site of a target protein.

| Compound Class | Target | Example Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative | EGFR Tyrosine Kinase | -7.89 | semanticscholar.org |

| 1,3,4-Thiadiazole (B1197879) Derivative | Antioxidant Target Protein (3VB8) | -7.7 | - |

Note: The table presents example binding affinities for related compounds to illustrate the potential of the 1,3,4-oxadiazole scaffold.

Active Site Interactions with Enzymes and Receptors

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. For the 1,3,4-oxadiazole scaffold, docking studies have been instrumental in elucidating potential mechanisms of action against various enzymes and receptors. The 1,3,4-oxadiazole ring is recognized as a bioisostere of amide and ester groups, enabling it to participate in hydrogen bonding interactions with protein residues, which can be crucial for pharmacological activity. nih.gov

Studies on various 1,3,4-oxadiazole derivatives have shown that these compounds can interact with the active sites of several enzymes. For instance, docking studies of N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, an analogue, revealed that it can block entry into the gorge of the acetylcholinesterase (AChE) enzyme. nih.gov Similarly, other derivatives have been shown to form hydrogen bonds and multiple hydrophobic interactions within the active sites of enzymes like urease and carbonic anhydrase. researchgate.net The oxadiazole core can also act as a flat aromatic linker, ensuring the correct orientation of the molecule within a binding site. mdpi.com

The interactions are not limited to hydrogen bonds; π-π stacking interactions involving the oxadiazole ring are also significant in ligand-protein binding. nih.gov A database survey of the Protein Data Bank (PDB) has identified instances where the oxadiazole core participates in π-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov In the case of this compound, the nitrophenyl group and the oxadiazole ring are both capable of engaging in such interactions, potentially contributing to binding affinity and specificity for target proteins such as bacterial topoisomerases or mycobacterial enzymes. mdpi.comnih.gov

| Target Enzyme/Receptor | Type of Interaction | Interacting Moieties of Compound | Key Amino Acid Residues (Examples) |

| Acetylcholinesterase (AChE) | Non-covalent, Hydrophobic | Long alkyl chain, (Thia)diazole ring | Not specified |

| Bacterial Topoisomerases | Hydrogen Bonding, Hydrophobic | 1,3,4-Oxadiazole ring, Substituents | Not specified |

| Carbonic Anhydrase | Hydrogen Bonding, Hydrophobic | 1,3,4-Oxadiazole core, Substituents | Not specified |

| Various Protein Kinases | π-π Stacking | Oxadiazole ring, Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Mycobacterial DprE1 | Not explicitly modeled, but implied | 3,5-Dinitrophenyl and oxadiazole moieties | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

For classes of compounds including 1,3,4-oxadiazole derivatives, researchers have successfully developed QSAR models to predict their biological activity. For example, QSAR analyses have been used to correlate the antibacterial activity of substituted 1,3,4-oxadiazoles with their physicochemical and structural properties. These studies often employ computer-assisted multiple regression analysis to generate predictive models. The validity of these models is confirmed by statistical measures such as a high squared correlation coefficient (R²) and adjusted R² (R adj²).

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have also been applied. These studies generate models that relate the biological activity of compounds to their steric and electrostatic properties. Such models have demonstrated a good correlation between the predicted and observed fungicidal activity of pyridazinone-substituted 1,3,4-oxadiazoles, confirming that the 1,3,4-oxadiazole ring is a bioisosteric analogue of the 1,3,4-thiadiazole ring. These predictive models provide important structural insights that can guide the design of more active compounds prior to their synthesis.

QSAR and related structure-activity relationship (SAR) studies have identified several key structural features of the 1,3,4-oxadiazole scaffold that are critical for biological activity. For derivatives of this compound, specific substitutions on the phenyl ring and the 2-amino group can dramatically influence potency and selectivity.

The presence of nitro groups on the phenyl ring is often essential for certain biological activities. nih.gov Specifically, a 3,5-dinitrophenyl moiety has been shown to be crucial for potent antimycobacterial properties, likely contributing to the mechanism of action which involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov The substitution at the 2-position of the oxadiazole ring also significantly alters bioactivity. researchgate.net For antitubercular activity, substituting the 2-amino group with long N-alkyl chains, particularly those with 10 to 12 carbon atoms, leads to the highest activity. mdpi.com Furthermore, the introduction of an additional heterocyclic ring can broaden the spectrum of antimicrobial activity. mdpi.com

| Structural Feature | Influence on Biological Activity | Example Activity |

| Nitro Group on Phenyl Ring | Often essential for potency; 3,5-dinitro substitution is critical. nih.gov | Antimycobacterial |

| Substitution at Position-2 | Significantly alters bioactivity. researchgate.net | General (Antibacterial, Antifungal) |

| N-Alkyl Chain Length (C10-C12) | Optimal length for highest potency. mdpi.com | Antitubercular, Cholinesterase Inhibition |

| Additional Heterocyclic Rings | Can broaden the spectrum of activity. mdpi.com | Antimicrobial |

| Amidine Structures (at Position-2) | Superior activity compared to amide or imine groups. mdpi.com | Antimicrobial |

| Increased Polarity of Nitrogen Group | Introduction of hydrazine (B178648) or guanidine (B92328) can improve potency. mdpi.com | Anti-MRSA |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of a compound within a binding site and understanding the dynamics of the interaction.

MD simulations can be used to explore the conformational landscape of this compound, revealing its flexibility and preferred three-dimensional structures in a simulated physiological environment. The simulation is typically performed using a specific force field, such as OPLS-AA 2005, and a solvent model like TIP3P to mimic aqueous conditions. nih.gov The system is simulated for a set period, often on the nanosecond scale, at a constant temperature and pressure (NPT ensemble). nih.gov Analysis of the simulation trajectory would show how the torsion angles within the molecule change over time, particularly the angle between the phenyl ring and the planar oxadiazole ring. researchgate.net This provides insight into the compound's conformational stability and which shapes are most likely to be present when approaching a biological target.

MD simulations are critical for validating the results of molecular docking studies. nih.govnih.gov By running a simulation of the docked ligand-protein complex, researchers can assess its stability over time. nih.govresearchgate.net An important metric analyzed is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation indicates that the complex is stable and the ligand does not diffuse away from the active site. researchgate.net

For 1,3,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of their complexes with enzymes like vascular endothelial growth factor receptor 2 (VEGFR2) and acetylcholinesterase. nih.govnih.gov These simulations can track the persistence of key interactions, such as hydrogen bonds, predicted by docking. researchgate.net The results can confirm that the compound remains in an ideal binding pose, providing stronger evidence for its potential as an inhibitor. nih.gov Such studies confirm that the interactions observed in static docking models are maintained in a more realistic, dynamic system. researchgate.net

Biological Activity Mechanisms and Molecular Targets of 5 3 Nitrophenyl 1,3,4 Oxadiazol 2 Amine Derivatives

Antimicrobial Action Mechanisms

The 1,3,4-oxadiazole (B1194373) ring is a key pharmacophore in a variety of antimicrobial agents. nih.gov Derivatives of this core structure have demonstrated potent activity against a broad spectrum of pathogens, including mycobacteria, fungi, and both Gram-positive and Gram-negative bacteria.

The mycobacterial cell wall is a crucial protective barrier, making the enzymes involved in its biosynthesis attractive targets for new drugs. nih.gov One such key enzyme is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the formation of the arabinogalactan (B145846) layer. nih.govnih.govacs.org

Research has identified 1,3,4-oxadiazole-based compounds as potent inhibitors of DprE1. nih.gov A high-throughput screening study discovered that (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone (P1) is a potent antitubercular agent. nih.gov Whole-genome sequencing of mutants resistant to this compound revealed mutations in the dprE1 gene, confirming it as the molecular target. nih.gov This suggests that derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine may act by covalently modifying DprE1, thereby blocking the synthesis of essential cell wall components in Mycobacterium tuberculosis. acs.org

The 1,3,4-oxadiazole scaffold is a promising pharmacophore in the design of novel antifungal agents. nih.gov A primary target for many antifungal drugs is the enzyme lanosterol-14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govnih.gov

Derivatives of 1,3,4-oxadiazole have been shown to effectively inhibit this enzyme. For example, the incorporation of an oxadiazole moiety into a fluconazole (B54011) derivative enhanced its binding affinity for the CYP51 enzyme. nih.gov Molecular docking studies suggest that these compounds bind to the active site of lanosterol-14α-demethylase, disrupting ergosterol synthesis and compromising the integrity of the fungal cell membrane. nih.gov Some derivatives containing a nitro substituent have shown particularly strong activity against various Candida strains. nih.gov

Lipoteichoic acid (LTA) is a major component of the cell wall in Gram-positive bacteria and is essential for their growth and survival. pnas.orgcardiff.ac.uk The LTA biosynthesis pathway, particularly the enzyme Lipoteichoic Acid Synthase (LtaS), has become a promising target for new antibiotics. pnas.orgacs.orgnih.gov

A specific 1,3,4-oxadiazole-based compound, known as 1771, was identified as an inhibitor of LTA synthesis. pnas.orgnih.govnih.gov This compound, [2-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-ylamino)ethyl 2-naphtho[2,1-b]furan-1-ylacetate], was shown to block the binding of phosphatidylglycerol to LtaS, thereby inhibiting the production of LTA in Staphylococcus aureus. pnas.org While some studies have suggested that 1771 and its derivatives may have additional targets, the inhibition of the LTA pathway remains a key mechanism of their antibacterial activity against Gram-positive pathogens. cardiff.ac.uknih.govbath.ac.uknih.govunime.itresearchgate.net More recent research has identified other oxadiazole compounds, such as HSGN-94 and HSGN-189, as potent inhibitors of LTA biosynthesis, confirming the importance of this pathway as a target for this class of compounds. mdpi.comresearchgate.net

Derivatives of 1,3,4-oxadiazole have demonstrated notable activity against a range of Gram-negative bacteria. nih.govnanobioletters.com The proposed mechanisms of action are often multifaceted. One primary mechanism is the inhibition of essential enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. nih.govbrieflands.com By inhibiting these enzymes, the compounds can disrupt DNA synthesis and repair, leading to bacterial cell death. brieflands.com

For instance, S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have been shown to be strong inhibitors of both DNA gyrase and topoisomerase IV. nih.gov Other studies have indicated that certain 1,3,4-oxadiazole derivatives can inhibit MurD ligase, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govresearchgate.net

Table 1: Activity of 1,3,4-Oxadiazole Derivatives Against Gram-Negative Bacteria

| Compound Type | Target Bacteria | Proposed Mechanism of Action |

|---|---|---|

| Naphthofuran-substituted | P. aeruginosa, S. typhi, E. coli | Not specified, broad activity observed. nih.gov |

| Quinoxaline-nalidixic acid hybrid | P. aeruginosa | Inhibition of DNA gyrase. nih.gov |

| Quinoline-substituted | E. coli, S. typhi | Not specified, broad activity observed. nih.gov |

| 5-Aryl-1,3,4-oxadiazole-2-thiol | E. coli, P. aeruginosa | Not specified, potent activity observed. nih.gov |

The antibacterial activity of 1,3,4-oxadiazole derivatives against Gram-positive bacteria is well-documented. nanobioletters.comnih.gov As discussed previously (Section 5.1.3), a key mechanism is the inhibition of lipoteichoic acid (LTA) synthesis. acs.org By targeting enzymes like LtaS, these compounds disrupt the formation of the bacterial cell wall, leading to cell lysis.

In addition to LTA synthesis inhibition, these derivatives also target other essential cellular processes. Similar to their action against Gram-negative bacteria, they can inhibit DNA gyrase and topoisomerase IV, preventing DNA replication. nih.gov For example, norfloxacin (B1679917) derivatives incorporating a 1,3,4-oxadiazole ring have shown excellent activity against S. aureus and methicillin-resistant S. aureus (MRSA) through this mechanism. nih.gov Furthermore, some derivatives have been found to inhibit MurD ligase, interfering with peptidoglycan synthesis. nih.govresearchgate.net

Table 2: Activity of 1,3,4-Oxadiazole Derivatives Against Gram-Positive Bacteria

| Compound Type | Target Bacteria | Proposed Mechanism of Action |

|---|---|---|

| Quinoxaline-nalidixic acid hybrid | S. aureus | Inhibition of DNA gyrase. nih.gov |

| Norfloxacin hybrid | S. aureus, MRSA | Inhibition of DNA gyrase. nih.gov |

| Naphthofuran-substituted | B. subtilis | Not specified, broad activity observed. nih.gov |

| Phenyl-1,3,4-oxadiazol-2-ylamino derivative (Compound 1771) | S. aureus | Inhibition of LtaS and LTA biosynthesis. pnas.org |

| 2-Acylamino derivatives | S. aureus, B. subtilis | Not specified, potent activity observed. nih.gov |

Antiproliferative and Anticancer Action Mechanisms

The 1,3,4-oxadiazole nucleus is a prominent scaffold in the development of novel anticancer agents. nih.govbohrium.comijfmr.combiointerfaceresearch.com These compounds exhibit antiproliferative effects through diverse mechanisms, including the inhibition of crucial enzymes, growth factors, and signaling pathways involved in cancer cell proliferation and survival. nih.govnih.gov

One of the key mechanisms involves the inhibition of tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Focal Adhesion Kinase (FAK). nih.gov By blocking these kinases, 1,3,4-oxadiazole derivatives can interfere with tumor angiogenesis and metastasis. For example, phenylpiperazine derivatives of 1,3,4-oxadiazole have been identified as effective FAK inhibitors. nih.gov

Other anticancer mechanisms include the inhibition of enzymes like thymidylate synthase, which is involved in DNA synthesis, and the modulation of signaling pathways such as NF-kB. nih.govbohrium.comijfmr.com The versatility of the 1,3,4-oxadiazole scaffold allows for the design of compounds that can target a wide array of cancer-related proteins. nih.gov

Table 3: Anticancer Targets of 1,3,4-Oxadiazole Derivatives

| Molecular Target | Type of Cancer | Reference Compound Type |

|---|---|---|

| VEGFR-2 | Lung Cancer | Pyrrolotriazine derivatives. nih.gov |

| FAK | Liver, Cervical, Colorectal, Stomach Cancer | Phenylpiperazine derivatives. nih.gov |

| Thymidylate Synthase | General | Thioether derivatives. bohrium.com |

| EGFR and CDK2 Kinases | Colon and Liver Cancer | Indoline-dione derivatives. biointerfaceresearch.com |

| EGFR | Breast and Lung Cancer | 1,2,4-oxadiazole hybrids. biointerfaceresearch.com |

Enzyme Inhibition

Derivatives of this compound have been shown to inhibit a range of enzymes that are critical for the survival and proliferation of cancer cells.

Histone Deacetylase (HDAC): The 1,3,4-oxadiazole scaffold is a recognized feature in the design of histone deacetylase (HDAC) inhibitors. nih.gov These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. While direct studies on this compound derivatives as HDAC inhibitors are not extensively detailed in the provided search results, the broader class of 1,3,4-oxadiazoles has been explored for this activity. nih.gov

Thymidylate Synthase: Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. A study reported the synthesis of a thiazolidinedione-1,3,4-oxadiazole hybrid, specifically (Z)-5-(4-methoxybenzylidene)-3-((5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione, and evaluated its potential as a thymidylate synthase inhibitor. nih.gov Inhibition of TS by such derivatives can lead to a depletion of dTMP, thereby disrupting DNA replication and cell division in rapidly proliferating cancer cells. nih.govmdpi.com

Topoisomerase II: Topoisomerase II is an essential enzyme that alters the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. The 1,3,4-oxadiazole nucleus has been incorporated into molecules designed as topoisomerase II inhibitors. nih.gov By targeting this enzyme, these compounds can introduce DNA strand breaks, ultimately leading to apoptosis in cancer cells.

Telomerase: Telomerase is a ribonucleoprotein enzyme that adds repetitive DNA sequences to the ends of chromosomes, known as telomeres. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. A specific derivative, 2-(5,7-dimethoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yloxy)-N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)acetamide, has been synthesized and identified as a potential telomerase inhibitor. nih.gov The inhibition of telomerase by 1,3,4-oxadiazole derivatives represents a promising strategy for anticancer therapy. researchgate.nettmrjournals.com

Thymidine (B127349) Phosphorylase: Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) metabolism and is also known as platelet-derived endothelial cell growth factor (PD-ECGF), linking it to angiogenesis. chem960.comrjraap.com The 1,3,4-oxadiazole scaffold has been utilized in the development of thymidine phosphorylase inhibitors, which can impede tumor growth by inhibiting angiogenesis. nih.govresearchgate.net

Poly(ADP-ribose) polymerase (PARP): Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. The 1,3,4-oxadiazole moiety has been identified as a structural component in the design of PARP inhibitors, which are particularly effective in cancers with deficiencies in other DNA repair pathways. nih.gov

Modulation of Growth Factor Receptors

The aberrant signaling of growth factor receptors is a hallmark of many cancers, and derivatives of 1,3,4-oxadiazole have been designed to target these key signaling nodes.

Epidermal Growth Factor Receptor (EGFR/HER1) and HER2 Receptor: The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, including EGFR (HER1) and HER2, plays a critical role in cell proliferation, survival, and differentiation. nih.gov Overexpression or mutation of these receptors is common in various cancers. The 1,3,4-oxadiazole scaffold has been incorporated into numerous compounds designed as EGFR inhibitors. nih.govnanobioletters.comresearchgate.netmdpi.com These derivatives can competitively block the ATP-binding site of the receptor's kinase domain, thereby inhibiting downstream signaling pathways and suppressing tumor growth.

Downregulation of Angiogenic Factors

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Derivatives of 1,3,4-oxadiazole have demonstrated the ability to interfere with this process by targeting key angiogenic factors.

Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 Alpha (HIF-1alpha) Translocation: Substituted 1,3,4-oxadiazole derivatives have been shown to exert antiangiogenic and antiproliferative effects by downregulating the expression of Vascular Endothelial Growth Factor (VEGF). nih.govmanipal.edunih.govmdpi.comsemanticscholar.org This downregulation is mediated, at least in part, by the inhibition of the nuclear translocation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.govmanipal.edu HIF-1α is a key transcription factor that regulates the expression of VEGF in response to hypoxic conditions within the tumor microenvironment. By preventing the translocation of HIF-1α to the nucleus, these compounds can suppress VEGF gene expression and consequently inhibit angiogenesis. nih.govmanipal.edu

Interference with NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is a feature of many cancers. Flavonoid 1,3,4-oxadiazole derivatives have been shown to inhibit the nuclear translocation of NF-κB, thereby attenuating inflammatory responses and potentially inhibiting cancer progression. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Activation of caspase-3, alteration of Bax/Bcl2 ratio: Derivatives of 1,3,4-oxadiazole have been shown to induce apoptosis in cancer cells. This process often involves the activation of key executioner caspases, such as caspase-3. Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis. While direct evidence for this compound derivatives is emerging, related nitrophenyl-containing heterocycles have demonstrated the ability to induce apoptosis. researchgate.netresearchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, 1,3,4-oxadiazole derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division. mdpi.com For instance, certain nitrophenyl-containing compounds have been observed to cause cell cycle arrest at the G2/M phase. researchgate.netresearchgate.net This disruption of the cell cycle can ultimately lead to cell death.

Antidiabetic Action Mechanisms

Beyond their anticancer properties, derivatives of the 1,3,4-oxadiazole scaffold have also been investigated for their potential in the management of diabetes.

Inhibition of α-Glucosidase and α-Amylase

Derivatives of nitrophenyl-substituted 1,3,4-oxadiazoles have been investigated for their potential to inhibit key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which are crucial targets in the management of type 2 diabetes. The inhibition of these enzymes can delay carbohydrate digestion and consequently lower postprandial blood glucose levels.

A study focusing on a series of novel N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide (B126) derivatives demonstrated significant in vitro inhibitory activities against both α-amylase and α-glucosidase. The research highlighted that the presence of electron-withdrawing groups on the benzamide ring enhanced the inhibitory effects. The inhibitory potencies of the most active compounds from this series are detailed in the table below, showing IC50 values comparable to the standard drug, acarbose.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activities of N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide Derivatives

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

|---|---|---|

| 2a | 23.19 | 23.25 |

| 2g | 28.61 | 28.25 |

| Acarbose (Standard) | N/A | N/A |

Targeting Glycogen Synthase Kinase-3 Beta (GSK-3β)

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its inhibition is a therapeutic strategy for several diseases, including neurodegenerative disorders and type 2 diabetes. While specific studies on the GSK-3β inhibitory activity of this compound derivatives are not extensively available, the broader class of 1,3,4-oxadiazole derivatives has been identified as a source of potent GSK-3β inhibitors.

Research has led to the design and synthesis of various oxadiazole derivatives that exhibit highly selective and potent GSK-3β inhibitory activity in vitro. For instance, certain benzimidazole-containing oxadiazole derivatives have demonstrated significant inhibition of GSK-3β. The binding mode of these inhibitors has been elucidated through X-ray co-crystal structures, revealing key interactions within the ATP-binding site of the enzyme. Although specific IC50 values for nitrophenyl derivatives are not detailed in the available literature, the general findings for the oxadiazole class are promising.

Table 2: GSK-3β Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Class | Reported Activity |

|---|---|

| Benzimidazole-containing oxadiazoles (B1248032) | Highly selective and potent in vitro inhibition |

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic potential of 1,3,4-oxadiazole derivatives has been a subject of significant research. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

A study on a series of benzamide derivatives of 1,3,4-oxadiazole, including a nitrophenyl-substituted compound, investigated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The compound, [4-Nitro-N-[5-(4-Nitro-phenyl)- nih.govscispace.comnih.gov oxadiazole-2yl] benzamide], demonstrated a notable anti-inflammatory response when compared to the standard drug, indomethacin. This suggests that the nitrophenyl moiety can contribute to the anti-inflammatory properties of this class of compounds.

Table 3: Anti-inflammatory Activity of a Nitrophenyl-substituted 1,3,4-Oxadiazole Derivative

| Compound | Anti-inflammatory Response | Model |

|---|---|---|

| [4-Nitro-N-[5-(4-Nitro-phenyl)- nih.govscispace.comnih.gov oxadiazole-2yl] benzamide] | Good response | Carrageenan-induced rat paw edema |

Antiviral Action Mechanisms

The 1,3,4-oxadiazole scaffold has been identified as a privileged structure in the development of antiviral agents. Derivatives incorporating this moiety have shown activity against a range of viruses.

In a study focusing on influenza virus inhibition, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated. Among them, the 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole derivative was found to be as effective as the reference drug, amantadine, in inhibiting the multiplication of the influenza virus. The potent antiviral activity was confirmed by its IC50 value, highlighting the potential of nitrophenyl-substituted oxadiazoles in antiviral drug discovery.

Table 4: Antiviral Activity of a Nitrophenyl-substituted 1,3,4-Oxadiazole Derivative

| Compound | Target Virus | IC50 (µg/µL) |

|---|---|---|

| 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole | Influenza virus | 39 |

Anticonvulsant Action Mechanisms

Derivatives of 1,3,4-oxadiazole have been extensively studied for their anticonvulsant properties. The proposed mechanisms of action often involve interaction with the GABAA receptor, a key target for many anticonvulsant drugs.

While specific data on this compound derivatives are limited, a study on a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids revealed that derivatives containing a nitro group exhibited the most potent anticonvulsant activities. These compounds were evaluated in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The findings suggest that the presence of a nitro substituent can significantly enhance the anticonvulsant efficacy of the oxadiazole scaffold.

Table 5: Anticonvulsant Activity of Nitro-substituted 1,3,4-Oxadiazole Hybrids

| Compound Class | Activity in MES test | Activity in scPTZ test |

|---|---|---|

| Nitro-substituted phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids | Active | Potent activity |

Other Biological Activities (e.g., Antioxidant Mechanisms)

The antioxidant potential of 1,3,4-oxadiazole derivatives is often evaluated through their ability to scavenge free radicals, a process commonly measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change that can be spectrophotometrically quantified.

Table 6: DPPH Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Class | Reported IC50 Range (µM) |

|---|---|

| Phenolic 1,3,4-oxadiazoles | 13.59 to 22.17 |

Interdisciplinary Research Perspectives and Future Directions

Design and Synthesis of Hybrid Molecules Incorporating 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine for Multi-Targeting Approaches

The strategy of creating hybrid molecules, which involves covalently linking two or more pharmacophores, is a promising approach to developing therapies for complex diseases by modulating multiple biological targets simultaneously. The this compound core is an ideal candidate for this molecular hybridization approach due to its synthetic tractability and established biological relevance. nih.gov

Future research will likely focus on conjugating this scaffold with other known bioactive heterocyclic systems to generate novel chemical entities with synergistic or additive effects. For instance, linking the 2-amino group of the oxadiazole to other pharmacophores like benzothiazole (B30560) or thiazolidine (B150603) could yield compounds with a broader spectrum of antimicrobial activity. mdpi.com Similarly, hybridization with moieties known to inhibit enzymes like cyclooxygenase (COX) could produce dual-action agents with both anti-inflammatory and antimicrobial properties.

The synthesis of such hybrids can be achieved through multi-step reactions where the 2-amino group serves as a versatile handle for chemical modification. Researchers have successfully synthesized various S-substituted derivatives from the corresponding 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, demonstrating the feasibility of derivatization at this position. researchgate.net This provides a template for creating a diverse library of hybrid molecules for screening against multiple targets.

| Hybrid Scaffold Component | Potential Therapeutic Target(s) | Intended Application |

| Benzothiazole | Bacterial DNA gyrase, Fungal cell wall enzymes | Broad-spectrum antimicrobial agents |

| Quinoline | Parasitic enzymes, Topoisomerase | Antimalarial, Anticancer agents |

| Indole | Tubulin, COX enzymes | Anticancer, Anti-inflammatory agents |

| Thiazolidinone | Various bacterial and fungal enzymes | Antimicrobial agents |

Advanced Computational Modeling for Rational Drug Design and Mechanism Elucidation Beyond Current Capabilities

Computational chemistry is an indispensable tool in modern drug discovery. While current methods like molecular docking and quantitative structure-activity relationship (QSAR) studies have been applied to 1,3,4-oxadiazole (B1194373) derivatives to predict their binding modes and biological activities, future research is poised to leverage more advanced computational techniques. nih.govresearchgate.net

The next frontier in computational modeling for this compound and its derivatives involves the integration of artificial intelligence (AI) and machine learning (ML). These technologies can analyze vast datasets to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties with greater accuracy, identify novel biological targets, and design molecules with optimized pharmacokinetic profiles.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can provide a more detailed and dynamic understanding of the interactions between the oxadiazole derivatives and their target enzymes. Unlike traditional docking, which often treats receptors as rigid structures, QM/MM methods can model the electronic changes that occur during ligand binding and enzymatic reactions, offering profound insights into the mechanism of action at a sub-atomic level. This level of detail is crucial for elucidating resistance mechanisms and designing next-generation inhibitors that can overcome them.

Investigation of Novel Biological Targets for 1,3,4-Oxadiazole Derivatives in Emerging Disease Areas

The 1,3,4-oxadiazole scaffold has been extensively studied for its activity against conventional diseases, demonstrating anticancer, antimicrobial, and anti-inflammatory properties. openmedicinalchemistryjournal.commdpi.comresearchgate.net A significant future direction is the exploration of novel biological targets for these compounds, particularly in the context of emerging and neglected diseases.

Vector-borne parasitic diseases represent a major global health challenge, and recent studies have identified 1,3,4-oxadiazole derivatives as promising broad-spectrum antiparasitic agents with activity against Trypanosoma brucei, Leishmania spp., and Plasmodium falciparum. acs.org Future work should focus on identifying the specific parasitic enzymes inhibited by compounds like this compound. Potential targets could include parasite-specific kinases, proteases, or metabolic enzymes that are essential for their survival.

Another critical area is the development of novel antiviral agents. The 1,3,4-oxadiazole nucleus is present in the FDA-approved HIV integrase inhibitor Raltegravir, highlighting its potential in antiviral therapy. mdpi.com Research can be directed towards screening derivatives against viral targets from emerging threats, such as the NS5 polymerase of the Dengue virus or proteases from other pathogenic viruses. eurekaselect.com The 3,5-dinitrophenyl moiety, in particular, has been shown to be crucial for potent activity against Mycobacterium tuberculosis, suggesting that targeting enzymes like decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in the mycobacterial cell wall synthesis pathway could be a fruitful strategy. nih.gov

| Emerging Disease Area | Potential Novel Biological Target | Rationale |

| Neglected Tropical Diseases (e.g., Leishmaniasis) | Leishmania-specific kinases, Trypanothione reductase | High selectivity for parasite over mammalian cells. acs.org |

| Viral Infections (e.g., Dengue) | Viral proteases, NS5 RNA-dependent RNA polymerase | Proven scaffold in antiviral drugs like Raltegravir. mdpi.comeurekaselect.com |

| Drug-Resistant Tuberculosis | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | The dinitrophenyl moiety is a key feature for potent anti-mycobacterial activity. nih.govmdpi.com |

| Fungal Infections | Fungal-specific lanosterol (B1674476) 14α-demethylase | Broad-spectrum antimicrobial potential of the oxadiazole core. mdpi.com |

Development of Sustainable and Green Synthesis Routes for Industrial Scalability and Environmental Impact Reduction

The industrial production of pharmaceuticals necessitates scalable, cost-effective, and environmentally benign synthetic methods. Traditional routes for synthesizing 1,3,4-oxadiazoles often rely on harsh dehydrating agents like phosphorus oxychloride or thionyl chloride, which are hazardous and generate significant chemical waste. nih.gov

Future research must focus on developing green synthesis strategies for this compound and its analogues. nih.gov Promising green chemistry approaches include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product formation compared to conventional heating. jusst.orgnih.gov

Visible-Light Photoredox Catalysis: This method allows for the cyclization of precursors under mild conditions, using light as a renewable energy source and avoiding harsh reagents. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free or grinding conditions minimizes the use of volatile organic compounds, reducing environmental impact and simplifying purification. researchgate.net

Use of Green Solvents: Replacing hazardous solvents with environmentally friendly alternatives like water or ethanol (B145695) is a key principle of green chemistry. researchgate.net

The development of these sustainable routes is crucial for reducing the environmental footprint of manufacturing and ensuring the economic viability of producing these compounds on an industrial scale.

| Synthesis Method | Key Advantages | Environmental Impact |

| Traditional Method (e.g., using POCl₃) | Well-established procedure. | High; uses hazardous reagents, generates significant waste. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields. nih.gov | Low; reduces energy consumption and solvent use. |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, uses renewable energy. researchgate.net | Very Low; avoids harsh chemicals. |

| Solvent-Free Grinding | Eliminates solvent waste, simple procedure. researchgate.net | Very Low; minimal waste generation. |

Exploration of Applications Beyond Traditional Medicinal Chemistry, such as Advanced Functional Materials or Biosensors

The unique electronic properties of the 1,3,4-oxadiazole ring open up applications beyond the pharmaceutical realm. The limited conjugation of π electrons and a wide energy gap between the HOMO and LUMO orbitals make these derivatives suitable for use in optoelectronics. mdpi.com

Advanced Functional Materials: 1,3,4-oxadiazole derivatives are known for their thermal stability and luminescent properties, making them excellent candidates for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The electron-deficient nature of the oxadiazole ring facilitates electron transport, a crucial function in OLED devices. Future research could explore the specific properties of this compound in this context, potentially tuning its light-emitting characteristics by modifying its structure.

Biosensors: The 1,3,4-oxadiazole scaffold can be incorporated into fluorescent sensors. For example, derivatives have been designed to exhibit a "turn-on" fluorescence response upon selectively binding to specific analytes, such as metal ions like Ag+. researchgate.net By functionalizing the this compound core with appropriate receptor groups, it may be possible to develop highly sensitive and selective biosensors for detecting biomarkers relevant to disease diagnosis or environmental monitoring.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of acylthiosemicarbazides or hydrazide precursors. For example, hydrazide derivatives can be cyclized using iodine in alkaline ethanol (NaOH/I₂ in KI) to form the oxadiazole core . Reaction conditions such as temperature (80–120°C), solvent polarity, and catalyst type (e.g., POCl₃ for dehydrative cyclization) significantly impact yield. A study reported yields of 60–85% using iodine-mediated cyclization under reflux .

- Key Parameters :

| Precursor Type | Cyclization Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Hydrazide | I₂/KI/NaOH | Ethanol | 78 | 98.5 |

| Acylthiosemicarbazide | POCl₃ | Toluene | 65 | 97.2 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the aromatic nitro group (δ 8.2–8.5 ppm for meta-substituted phenyl protons) and oxadiazole ring protons (δ 7.8–8.0 ppm). Mass spectrometry (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 233.06). X-ray crystallography (e.g., single-crystal analysis) resolves nitro group orientation and confirms planarity of the oxadiazole ring . High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Initial screening often includes antioxidant (DPPH radical scavenging) and anticancer (MTT assay) activities. For example, a one-dose assay at 50 µM concentration in MCF-7 cells showed 60% inhibition, while DPPH scavenging at 100 µg/mL exhibited 45% activity . Dose-response curves (IC₅₀ calculations) and comparative studies against reference drugs (e.g., ascorbic acid for antioxidants) are critical for validation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like nitro-group reduction intermediates?

- Methodological Answer : Byproduct formation (e.g., nitro-to-amine reduction) can be mitigated using inert atmospheres (N₂/Ar) and avoiding reductive solvents. Catalytic systems like Amberlyst-15 in dimethylformamide (DMF) at 100°C improve selectivity, achieving >90% oxadiazole formation. Kinetic studies via in-situ FTIR monitoring reveal optimal reaction times (4–6 hours) to prevent over-reduction .

Q. How to resolve contradictions in bioactivity data across different cell lines or assay conditions?

- Methodological Answer : Discrepancies may arise from cell-specific permeability or assay interference (e.g., nitro group quenching fluorescent probes). Systematic approaches include:

- Using isogenic cell lines to control genetic variability.

- Validating results with orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT).

- Computational modeling to predict nitro group redox behavior in cellular environments .

Q. What computational strategies elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electron-withdrawing effects of the nitro group on oxadiazole ring stability. Molecular docking (AutoDock Vina) identifies binding affinities to targets like EGFR (PDB: 1M17) or antioxidant enzymes. For example, nitro group orientation influences hydrogen bonding with catalase active sites (binding energy: −8.2 kcal/mol) .

Q. How can crystallographic data inform the design of analogs with improved solubility or stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking of nitro-phenyl groups) that reduce solubility. Modifications like introducing polar substituents (e.g., -SO₃H at the phenyl para position) disrupt stacking while maintaining bioactivity. Solubility studies in PBS (pH 7.4) show a 3-fold increase with sulfonated analogs .

Methodological Framework for Further Research

- Theoretical Basis : Link synthesis to heterocyclic reaction mechanisms (e.g., Huisgen cyclization) and bioactivity to nitroaromatic redox chemistry .

- Experimental Design : Use factorial design (e.g., 2³ factorial for solvent, temperature, catalyst) to optimize synthesis. For bioassays, employ longitudinal dose-response studies with replicates (n=6) to ensure statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.